molecular formula C11H17NO B1366922 2-(3-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 60812-46-6

2-(3-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B1366922
CAS No.: 60812-46-6
M. Wt: 179.26 g/mol
InChI Key: LEQBGWPHAHMWCW-UHFFFAOYSA-N
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Description

“2-(3-Methoxyphenyl)-2-methylpropan-1-amine” is a chemical compound. It is also known by other names such as 3-Methoxyphenethylamine . It has a molecular formula of C9H13NO . This compound is used in various chemical reactions and has several applications in the field of organic synthesis .

Scientific Research Applications

Metabolic and Chemical Studies

  • O-Demethylation : Research conducted by Zweig and Castagnoli (1977) explored the in vitro O-demethylation of methoxylated 1-phenyl-2-aminopropanes, examining metabolites with similarities to the sympatholytic agent "6-hydroxydopamine" (Zweig & Castagnoli, 1977).

  • Catalytic Amination : A study by Bassili and Baiker (1990) investigated the amination of 1-methoxy-2-propanol over silica-supported nickel, demonstrating the potential for producing 2-amino-1-methoxypropane with high selectivity (Bassili & Baiker, 1990).

Structural and Synthesis Research

  • Synthesis of Chiral Ligands : A 2008 study by Yang, Hirose, and Zhang focused on the synthesis of novel chiral tridentate aminophenol ligands, highlighting the use of 2-(3-Methoxyphenyl)-2-methylpropan-1-amine in achieving high yield and enantioselectivity for diethylzinc additions to aldehydes (Yang, Hirose, & Zhang, 2008).

  • Gas Chromatographic Analysis : Noggle, Clark, and Deruiter (1995) explored the synthesis of methamphetamine from allylbenzene using gas chromatography-mass spectrometry, highlighting the role of related compounds in analytical chemistry (Noggle, Clark, & Deruiter, 1995).

Pharmacological and Biological Research

  • Monoamine Oxidase Inhibiting Activity : Ferguson and Keller (1975) investigated the monoamine oxidase inhibiting activity of 4-methoxy-beta-hydroxyphenethylamines, a related class of compounds, indicating the potential pharmacological relevance of similar structures (Ferguson & Keller, 1975).

  • Antifeedant Activity : Chattopadhyay et al. (2004) synthesized 3-(4-methoxyphenyl)-1-methylpropylamine from betuligenol, noting its significant growth inhibition and antifeedant activity, demonstrating its potential in biological applications (Chattopadhyay et al., 2004).

Biochemical Analysis

Biochemical Properties

2-(3-Methoxyphenyl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . The interaction with MAO-B suggests that this compound may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the STAT3 signaling pathway, which is crucial for cell growth and survival . Additionally, it has been observed to alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and immune responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with MAO-B results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters such as dopamine and serotonin . This inhibition can lead to enhanced neurotransmission and improved mood and cognitive functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as improved cognitive function and reduced inflammation . At high doses, it may exhibit toxic or adverse effects, including neurotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the levels of metabolites. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can affect the compound’s bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, a transporter involved in drug efflux . This interaction can influence the compound’s localization and accumulation within tissues, affecting its therapeutic potential and side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its site of action.

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQBGWPHAHMWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484205
Record name 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60812-46-6
Record name 2-(3-Methoxyphenyl)-2-methylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methoxyphenyl)-2-methylpropan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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